Methyl (4-chlorophenyl)glycinate hcl
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Overview
Description
Methyl (4-chlorophenyl)glycinate hydrochloride is an organic compound with the molecular formula C9H11Cl2NO2. It is a derivative of glycine, where the glycine molecule is esterified with methanol and substituted with a 4-chlorophenyl group. This compound is commonly used in the synthesis of various organic compounds and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4-chlorophenyl)glycinate hydrochloride can be synthesized through the esterification of glycine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Preparation of Glycine Methyl Ester: Glycine is treated with methanol and hydrochloric acid to form glycine methyl ester hydrochloride.
Substitution Reaction: The glycine methyl ester hydrochloride is then reacted with 4-chlorobenzyl chloride under basic conditions to yield methyl (4-chlorophenyl)glycinate hydrochloride.
Industrial Production Methods
In industrial settings, the production of methyl (4-chlorophenyl)glycinate hydrochloride involves large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-chlorophenyl)glycinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted phenylglycinates.
Oxidation: The major product is 4-chlorophenylglycine.
Reduction: The major product is 4-chlorophenylglycinol.
Hydrolysis: The major products are 4-chlorophenylglycine and methanol.
Scientific Research Applications
Methyl (4-chlorophenyl)glycinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of methyl (4-chlorophenyl)glycinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. Additionally, its structural similarity to glycine allows it to interact with glycine receptors and transporters, modulating neurotransmission and other physiological processes.
Comparison with Similar Compounds
Methyl (4-chlorophenyl)glycinate hydrochloride can be compared with other similar compounds, such as:
Methyl Glycinate Hydrochloride: Lacks the 4-chlorophenyl group, making it less hydrophobic and less reactive in substitution reactions.
Ethyl (4-chlorophenyl)glycinate Hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
4-Chlorophenylglycine: The non-esterified form, which is more polar and less lipophilic.
The uniqueness of methyl (4-chlorophenyl)glycinate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
Methyl (4-chlorophenyl)glycinate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, including antiproliferative properties, mechanisms of action, and relevant case studies.
Methyl (4-chlorophenyl)glycinate hydrochloride is synthesized from 4-chlorobenzaldehyde and glycine derivatives through a series of reactions involving thionyl chloride in methanol. The synthesis yields a white solid with a melting point of 190-192 °C, indicating high purity and stability .
Antiproliferative Activity
Research indicates that methyl (4-chlorophenyl)glycinate exhibits significant antiproliferative effects against various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound has been evaluated against breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), as well as the colon cancer cell line HCT-116.
- MTT Assay Results : The MTT assay demonstrated that methyl (4-chlorophenyl)glycinate significantly inhibits cell viability in MCF-7 cells, with an IC50 value indicative of its effectiveness. The compound showed a lesser effect on MDA-MB-231 and HCT-116 cells, suggesting a selective action against certain cancer types .
The mechanism by which methyl (4-chlorophenyl)glycinate exerts its antiproliferative effects involves:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to G2/M phase arrest in MCF-7 cells, increasing the proportion of cells in this phase from 11.5% to 36.8% after 48 hours of exposure at 2 µM concentration.
- Induction of Apoptosis : The compound also triggered apoptosis, as evidenced by an increase in Annexin V-positive cells from 8.3% in control to 37.4% in treated cells .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of methyl (4-chlorophenyl)glycinate:
- Anticancer Activity : In studies focusing on various ligands and their metal complexes, methyl (4-chlorophenyl)glycinate was noted for its moderate activity against HepG2 liver cancer cells, with IC50 values ranging from 9.08 to 19.7 µg/ml depending on the specific ligand or complex used .
- Structure-Activity Relationship : Research highlighted the importance of structural modifications in enhancing biological activity. Compounds similar to methyl (4-chlorophenyl)glycinate were analyzed for their interaction with DNA and their ability to inhibit key enzymes involved in cancer progression .
Data Summary Table
Study | Cell Line | IC50 Value | Mechanism | Outcome |
---|---|---|---|---|
MTT Assay | MCF-7 | Not specified | G2/M arrest & apoptosis induction | Significant antiproliferative effect |
Ligand Evaluation | HepG2 | 9.08 - 19.7 µg/ml | Interaction with DNA | Moderate anticancer activity |
Structure-Activity | Various | N/A | Enzyme inhibition | Enhanced biological activity observed |
Properties
Molecular Formula |
C9H11Cl2NO2 |
---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
methyl 2-(4-chloroanilino)acetate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)6-11-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3;1H |
InChI Key |
IKCYUWRONPQMCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
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